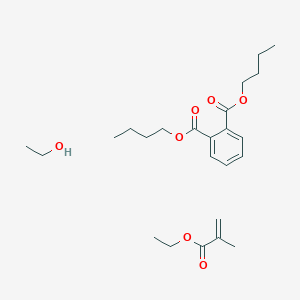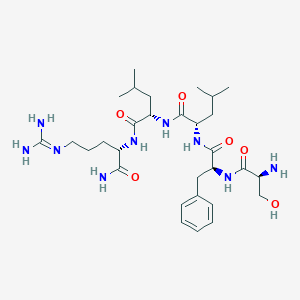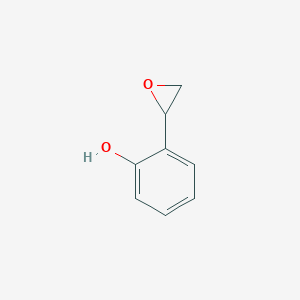
2-(Oxiran-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(Oxiran-2-yl)phenol” is also known as “4-(2-Oxiranyl)phenol”. It has a molecular formula of C8H8O2, an average mass of 136.148 Da, and a monoisotopic mass of 136.052429 Da .
Synthesis Analysis
The synthesis of phenols like “2-(Oxiran-2-yl)phenol” can be achieved through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . A specific synthesis process involving oxiranes and oxetanes has been reported to enhance polymerization kinetics and improve the physical properties of the resulting polymer films .Molecular Structure Analysis
The molecular structure of “2-(Oxiran-2-yl)phenol” is characterized by the presence of an oxirane (epoxy) group attached to a phenol group . The exact structure can be found in chemical databases like ChemSpider .Chemical Reactions Analysis
Phenols, including “2-(Oxiran-2-yl)phenol”, are highly reactive substrates for electrophilic reactions. They undergo oxidation differently from alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Oxiran-2-yl)phenol” are largely determined by its molecular structure. It has a molecular formula of C8H8O2, an average mass of 136.148 Da, and a monoisotopic mass of 136.052429 Da .Safety And Hazards
properties
IUPAC Name |
2-(oxiran-2-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8-9H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHJTEHZGLJVJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619336 |
Source


|
| Record name | 2-(Oxiran-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxiran-2-yl)phenol | |
CAS RN |
250597-24-1 |
Source


|
| Record name | 2-(Oxiran-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)

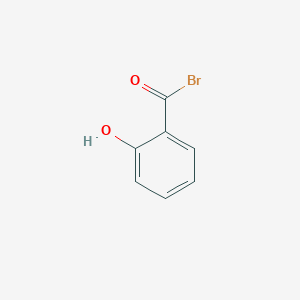
![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)
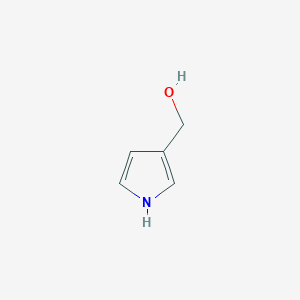
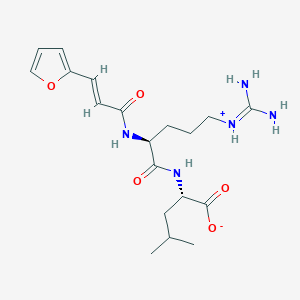

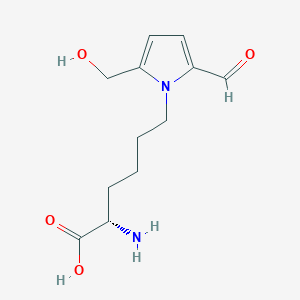

![sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B118071.png)
